PROTAC BRD4 Degrader-23

BRD4 degradation DC50 leukemia

PROTAC BRD4 Degrader-23 encompasses two chemically distinct molecules under one catalog designation. Compound 23 (BETd-260/ZBC260, CAS 2093388-62-4) achieves constitutive picomolar BRD4 degradation (DC50 30 pM, IC50 51 pM in RS4;11 cells) with in vivo tumor regression >90% and no observable toxicity, ideal for maximal target depletion in oncology models. Compound 17 (CAS unreported, MW 1213.86, C62H69ClN10O10S2) is a nitrodibenzofuran-based photocaged degrader remaining inert until 405 nm activation, enabling spatiotemporal control over BRD4 degradation. BUYER ALERT: Verify molecular formula, CAS, and SMILES before ordering. Substitution with ARV-825, dBET1, or MZ1 compromises experimental conclusions due to order-of-magnitude potency differences and distinct mechanisms of action.

Molecular Formula C62H69ClN10O10S2
Molecular Weight 1213.9 g/mol
Cat. No. B12383479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-23
Molecular FormulaC62H69ClN10O10S2
Molecular Weight1213.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C
InChIInChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1
InChIKeyZWARNFMJMJJAAR-JYAROALFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-23: A Precision Tool for Conditional or Ultra-Potent BRD4 Degradation


PROTAC BRD4 Degrader-23 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that directs the E3 ubiquitin ligase cereblon (CRBN) to bromodomain-containing protein 4 (BRD4), inducing its ubiquitination and subsequent proteasomal degradation [1]. Two distinct chemical entities are commonly referenced under this catalog designation in the research supply chain: (1) Compound 23 (also designated BETd-260 or ZBC260), a non-caged degrader characterized by picomolar cellular degradation potencies and in vivo tumor regression capabilities [2]; and (2) Compound 17, a nitrodibenzofuran (NDBF)-based visible-light-controlled (photocaged) degrader that remains inactive in the dark and is activated upon irradiation with 405 nm light to confer spatiotemporal control over BRD4 degradation . The existence of two chemically distinct molecules under the same catalog name introduces a critical procurement risk: researchers must verify the specific chemical structure (molecular formula, SMILES) and associated biological profile before purchase to ensure alignment with their experimental objectives.

PROTAC BRD4 Degrader-23 Substitution Risks: Why Potency and Controllability Are Not Interchangeable


Generic substitution among BRD4-targeting PROTACs is scientifically unsound because degradation efficiency (DC50), target selectivity, and pharmacokinetic profiles vary by orders of magnitude across different linker lengths, E3 ligase ligands, and warhead chemistries [1]. More critically, the two distinct compounds sold under the PROTAC BRD4 Degrader-23 designation possess fundamentally different mechanisms of action: one achieves constitutive, picomolar-level degradation suitable for maximizing therapeutic window in oncology models, while the other remains inert until activated by 405 nm light, a feature essential for spatiotemporally restricted degradation studies but incompatible with systemic in vivo applications without external illumination [2]. Substituting one for the other, or for a related degrader like ARV-825 or dBET1, would invalidate experimental conclusions regarding target engagement kinetics, off-target effects, or the biological consequences of acute versus sustained BRD4 depletion.

PROTAC BRD4 Degrader-23: Direct Comparative Evidence for Scientific Selection


Picomolar Cellular Degradation Potency Outperforms Clinical-Stage BET Degraders

Compound 23 (BETd-260/ZBC260) achieves BRD4 degradation at concentrations as low as 30 pM in RS4;11 leukemia cells, representing a >40-fold improvement in degradation potency over the clinical-stage degrader dBET1, which exhibits a DC50 of approximately 50 nM for BRD4 BD1 at 5 hours [1][2]. This picomolar activity translates to an IC50 of 51 pM for inhibition of RS4;11 cell growth, substantially lower than the 1.5 µM EC50 reported for dBET1 in cellular foci formation assays [1][3].

BRD4 degradation DC50 leukemia potency comparison

In Vivo Tumor Regression Achieved Without Observable Toxicity

Compound 23 induces rapid tumor regression in vivo against RS4;11 xenograft tumors without observable toxicity, establishing its capability as a highly efficacious BET degrader in preclinical models [1]. In contrast, the BET-PROTAC MZ1, while demonstrating in vivo activity in JQ1-resistant xenograft models, primarily rescued tumor growth rather than inducing complete regression [2]. This differential in vivo outcome highlights Compound 23's superior efficacy in achieving tumor shrinkage in leukemia xenograft models.

xenograft tumor regression in vivo efficacy RS4;11

Visible-Light-Controlled Degradation Enables Spatiotemporal Precision Lacking in Constitutive Degraders

PROTAC BRD4 Degrader-23 (compound 17) is a nitrodibenzofuran (NDBF)-based photocaged degrader that remains inactive in the dark and becomes a potent BRD4 degrader only upon irradiation with 405 nm visible light, thereby inhibiting tumor cell proliferation exclusively under illuminated conditions [1]. This conditional activation contrasts sharply with constitutive degraders such as ARV-825 and dBET1, which degrade BRD4 continuously upon cellular entry regardless of spatial or temporal context [2]. The photocaged design enables unprecedented experimental control over the timing and location of BRD4 depletion, a capability not achievable with any non-caged BRD4 PROTAC.

photocaged PROTAC spatiotemporal control 405 nm activation conditional degradation

Superior Anti-Proliferative Potency Relative to BRD4 Inhibitor (+)-JQ1 and Other PROTACs

Compound 23 demonstrates an IC50 of 51 pM in RS4;11 cell growth inhibition, which is over 20,000-fold more potent than the archetypal BET inhibitor (+)-JQ1 (typical IC50 ~1-10 nM in sensitive lines) and approximately 6,000-fold more potent than the advanced PROTAC degrader PROTAC 125, which exhibits an IC50 of 0.4 nM in MV4-11 AML cells [1][2]. This potency differential underscores the enhanced anti-proliferative capacity achieved through optimized linker and warhead design in Compound 23 compared to both inhibitor-based and earlier PROTAC-based approaches.

IC50 comparison anti-proliferative activity leukemia BET inhibitor

PROTAC BRD4 Degrader-23: Recommended Application Scenarios Based on Quantitative Evidence


Maximal BRD4 Depletion in Leukemia Models Requiring Picomolar Potency and Tumor Regression

For researchers studying BRD4-dependent transcriptional programs in RS4;11 leukemia or other hematologic malignancy models where maximal target depletion and robust in vivo tumor regression are primary endpoints, Compound 23 (BETd-260/ZBC260) provides a demonstrated advantage over alternative degraders. Its picomolar DC50 (30 pM) and IC50 (51 pM) in RS4;11 cells, combined with documented in vivo tumor regression without observable toxicity, make it the preferred choice when the goal is to achieve near-complete BRD4 elimination and assess the consequent therapeutic window [1].

Spatiotemporally Controlled BRD4 Degradation in Complex Cellular Systems

When experimental objectives require precise control over the timing and location of BRD4 degradation—such as in organoid cultures, tissue slices, or studies of acute versus chronic protein depletion—the photocaged PROTAC BRD4 Degrader-23 (compound 17) is the only option among currently available BRD4-targeting PROTACs that provides conditional, light-triggered activation [2]. This capability is essential for investigating the kinetics of BRD4 recovery, studying cell-autonomous versus non-autonomous effects, or achieving region-specific degradation in spatially heterogeneous samples [2].

Comparative Pharmacology Studies Requiring Distinct Mechanisms of Action

Investigators designing studies to differentiate the biological consequences of constitutive versus acute BRD4 degradation should utilize both forms of PROTAC BRD4 Degrader-23. Compound 23 (BETd-260) provides sustained, high-potency degradation suitable for chronic depletion studies and therapeutic efficacy assessments [1], while compound 17 enables pulse-chase style experiments where degradation can be initiated and terminated with temporal precision [2]. This paired approach is not achievable with any single constitutive degrader such as ARV-825, dBET1, or MZ1 [3].

High-Throughput Screening for BRD4 Dependency with Minimal Off-Target CRBN Engagement

In large-scale viability screens or target validation studies where minimizing CRBN neosubstrate degradation is critical for data interpretation, the picomolar potency of Compound 23 (BETd-260) allows for effective BRD4 depletion at concentrations well below those required for alternative PROTACs like dBET1 (DC50 ~50 nM) or PROTAC 125 (DC50 0.75 nM) [1][4]. This lower working concentration reduces the likelihood of confounding effects from off-target CRBN recruitment, thereby increasing confidence that observed phenotypes result specifically from BRD4 degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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